4-(isopropoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate
Overview
Description
Ethyl coumarin-3-carboxylate is an important compound in organic synthesis and is used in the production of biologically active compounds . It is also known as 3-carboethoxy(coumarin) and as ethyl 2-oxo-2H-chromene-3-carboxylate or ethyl 2H-1-benzopyran-3-carboxylate in the IUPAC system .
Synthesis Analysis
Coumarins were first synthesized via the Perkin reaction in 1868, and many simple coumarins are still prepared through this method . In the early 1900s, the Knoevenagel reaction emerged as an important synthetic method to synthesize coumarin derivatives with a carboxyl group at the 3-position . Other synthetic methods for coumarins have been reported, including the Pechmann, Reformatsky, and Wittig reactions .
Molecular Structure Analysis
The molecular structure of these compounds is complex and involves a coumarin ring and an ester group .
Chemical Reactions Analysis
The reactions of these compounds can be classified as coumarin ring reactions and ester group reactions . Some of these reactions have been applied successfully to the synthesis of biologically and industrially important compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure and the presence of different functional groups .
Mechanism of Action
While the mechanism of action of “4-(isopropoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate” is not specifically known, coumarins and their derivatives are involved in the actions of plant growth hormones and growth regulators, the control of respiration, photosynthesis, as well as defense against infection . They also act as antioxidants, enzyme inhibitors, and precursors of toxic substances .
Future Directions
Properties
IUPAC Name |
(4-propan-2-yloxycarbonylphenyl)methyl 2-oxochromene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-13(2)26-19(22)15-9-7-14(8-10-15)12-25-20(23)17-11-16-5-3-4-6-18(16)27-21(17)24/h3-11,13H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAFQQJIVQWTER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)C2=CC3=CC=CC=C3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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